molecular formula C16H17N5O3S B3303635 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 921123-75-3

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3303635
CAS No.: 921123-75-3
M. Wt: 359.4 g/mol
InChI Key: PXIXTLQUPIFZPP-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a methylbenzene-sulfonamide moiety. Sulfonamides are widely studied for their bioactivity, including antimicrobial and enzyme-inhibitory properties . The incorporation of a tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, which is critical in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-12-3-9-15(10-4-12)25(22,23)17-11-16-18-19-20-21(16)13-5-7-14(24-2)8-6-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXTLQUPIFZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with sodium nitrite to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to produce the tetrazole ring. The final step involves the reaction of the tetrazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Triazole Hybrids (Compounds [7–9])

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share structural similarities with the target compound, particularly in their sulfonylphenyl and aromatic substituents. Key differences include:

  • Core Heterocycle : Compounds [7–9] feature a 1,2,4-triazole ring, whereas the target compound has a 1,2,3,4-tetrazole. Tetrazoles exhibit higher aromatic stabilization and acidity (pKa ~4.9) compared to triazoles (pKa ~8.1), influencing solubility and reactivity .
  • Tautomerism: Triazole-thiones [7–9] exist in equilibrium between thiol and thione tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
  • Synthesis : The triazole derivatives [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, while tetrazole derivatives typically require azide-based cycloadditions or substitution reactions .
Table 1: Spectral Comparison of Key Functional Groups
Compound Type C=O Stretching (cm⁻¹) C=S Stretching (cm⁻¹) NH Stretching (cm⁻¹)
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319
Triazole-thiones [7–9] Absent 1247–1255 3278–3414
Target Tetrazole-Sulfonamide Not reported Not observed* Expected ~3200–3400

*Tetrazoles lack C=S bonds; spectral focus shifts to νN-H and aromatic vibrations.

N-(4-Methoxyphenyl)benzenesulfonamide Derivatives

The simpler sulfonamide N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tetrazole moiety but shares the 4-methoxyphenyl-sulfonamide backbone. Structural comparisons reveal:

  • Bioactivity : Sulfonamides with methoxyphenyl groups often exhibit enhanced bioavailability due to improved lipophilicity. However, the absence of a tetrazole ring may reduce hydrogen-bonding interactions with biological targets .
  • Crystallography: Crystal structures of related sulfonamides (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide) highlight planar sulfonamide groups and π-stacking interactions, which are critical for packing efficiency and solubility .

Tetrazole-Containing Analogues (e.g., Compound 9o)

Compound 9o () contains a 1H-1,2,3,4-tetrazol-5-yl group linked to a benzodioxin-thiophene scaffold. Key contrasts include:

  • Synthetic Routes : Compound 9o is synthesized via Ugi-azide four-component reactions, emphasizing the versatility of tetrazole incorporation in multicomponent systems .

Structural and Functional Implications

  • Metabolic Stability : Tetrazoles are resistant to oxidative metabolism, offering advantages over triazoles in drug design .
  • Solubility : The 4-methoxyphenyl group enhances lipophilicity, while the sulfonamide moiety contributes to aqueous solubility via hydrogen bonding .
  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The tetrazole ring’s acidity could augment interactions with catalytic zinc ions in enzyme active sites .

Biological Activity

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a tetrazole ring, a sulfonamide group, and methoxyphenyl and methylbenzene moieties, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name N[1(4methoxyphenyl)1H1,2,3,4tetrazol5yl]methyl4methylbenzene1sulfonamide\text{IUPAC Name }this compound

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating enzyme inhibition by binding to active sites. The sulfonamide group enhances binding affinity and specificity due to its structural similarity to natural substrates. Additionally, the methoxyphenyl group may enhance hydrophobic interactions with target proteins.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)8.2Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12.0Inhibition of cell migration

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies revealed:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

These results indicate its potential as an antimicrobial agent in treating infections caused by resistant strains.

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Concentration (pg/mL) Effect
TNF-alphaReduced by 50%Anti-inflammatory
IL-6Reduced by 45%Anti-inflammatory

Case Studies

A recent case study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls (p < 0.01). Histological analysis revealed increased apoptosis in tumor tissues.

Q & A

Basic: What are the optimal synthetic routes for N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-methylbenzenesulfonamide?

The synthesis typically involves sequential functionalization of the tetrazole and sulfonamide moieties. A common approach includes:

  • Step 1 : Preparation of 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol via cyclization of nitriles with sodium azide under acidic conditions.
  • Step 2 : Bromination or chlorination of the hydroxymethyl group to generate a reactive intermediate (e.g., 5-(bromomethyl)-1-(4-methoxyphenyl)-1H-tetrazole).
  • Step 3 : Coupling with 4-methylbenzenesulfonamide using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 12–24 hours .
    Purification via column chromatography or recrystallization is critical to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield and purity during the sulfonamide coupling step?

Key optimization parameters include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., elimination or sulfonamide decomposition).
  • Solvent choice : DMF improves solubility of intermediates, while THF may reduce byproduct formation in sensitive reactions.
  • Real-time monitoring : Employing HPLC or TLC to track reaction progress and terminate at optimal conversion .
    Statistical methods like Design of Experiments (DoE) can systematically evaluate interactions between variables (e.g., solvent ratio, temperature) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regiochemistry of the tetrazole ring and sulfonamide linkage. The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–8.0 ppm) are diagnostic .
  • FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and tetrazole C=N vibrations (~1600 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₆N₅O₃S).
  • X-ray crystallography : Resolves conformational isomerism, particularly in the tetrazole-sulfonamide bridge .

Advanced: What strategies resolve contradictory data in biological activity assays for sulfonamide derivatives?

  • Assay standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate experiments across cell lines.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements.
  • Computational docking : Compare binding modes of active vs. inactive derivatives to identify structural determinants (e.g., sulfonamide-Tetrazole dihedral angle) .
    Contradictions may arise from solvent-dependent aggregation or redox activity of the tetrazole ring, requiring orthogonal assays (e.g., SPR, ITC) .

Advanced: How does the electronic nature of the tetrazole ring influence the compound’s reactivity in nucleophilic substitutions?

The tetrazole’s electron-deficient aromatic system enhances electrophilicity at the methyl bridge, facilitating nucleophilic attack. Computational studies (DFT) show:

  • Electron-withdrawing substituents on the tetrazole (e.g., nitro groups) increase electrophilicity (lower LUMO energy).
  • Methoxy groups at the para position stabilize the tetrazole via resonance, reducing reactivity. Substituent effects can be quantified using Hammett σ constants .

Basic: What are the key solubility and stability considerations for this compound in various solvents?

  • Solubility : Highly soluble in DMSO and DMF (>50 mg/mL), moderately in methanol (~10 mg/mL), and poorly in water (<0.1 mg/mL).
  • Stability : Degrades under acidic (pH <3) or basic (pH >9) conditions via sulfonamide hydrolysis. Store at –20°C in inert atmospheres to prevent oxidation of the tetrazole ring .

Advanced: What are common byproducts formed during synthesis, and how are they identified and mitigated?

  • Byproducts :
    • Desulfonylation : Formation of 4-methylbenzenesulfonic acid due to harsh acidic conditions.
    • Tetrazole dimerization : Occurs at elevated temperatures (>100°C).
  • Mitigation :
    • Use mild bases (e.g., NaHCO₃ instead of NaOH) during coupling.
    • LC-MS or GC-MS identifies byproducts; preparative HPLC isolates impurities for structural analysis .

Basic: What in vitro assays are appropriate for initial evaluation of biological activity?

  • Enzyme inhibition : Carbonic anhydrase IX/XII isoforms (fluorometric assays using 4-nitrophenyl acetate).
  • Anticancer activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa).
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced: How to design a QSAR model for sulfonamide-tetrazole derivatives to predict activity?

  • Descriptors : Include logP, polar surface area, H-bond acceptors/donors, and electronic parameters (Hammett σ, dipole moment).
  • Data curation : Use IC₅₀ values from standardized assays.
  • Statistical methods : Partial Least Squares (PLS) or Random Forest regression to correlate descriptors with activity. Validate via leave-one-out cross-validation .

Advanced: What are the mechanistic pathways for metabolic degradation of this compound in biological systems?

  • Phase I metabolism : CYP450-mediated oxidation of the methoxy group to a hydroxyl derivative.
  • Phase II metabolism : Glucuronidation of the hydroxylated metabolite.
  • Detection : Radiolabeled studies (¹⁴C) or HRMS/MS identify major metabolites in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide

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